Kafocin
Description
Overview of Beta-Lactam Antibiotics and Cephalosporin (B10832234) Family Genesis
Beta-lactam antibiotics represent the most widely utilized class of antibacterial agents globally, characterized by the presence of a crucial beta-lactam ring in their chemical structure. This group includes penicillins, cephalosporins, carbapenems, and monobactams. nih.govmycocentral.eumitoproteome.org Their bactericidal action primarily stems from their ability to inhibit bacterial cell wall synthesis. nih.govmycocentral.eumitoproteome.orgnih.govsigmaaldrich.com Specifically, beta-lactam antibiotics covalently bind to penicillin-binding proteins (PBPs), which are enzymes vital for the final cross-linking steps of peptidoglycan synthesis in bacterial cell walls, ultimately leading to cell lysis. nih.govmycocentral.eumitoproteome.orgnih.govsigmaaldrich.comwikipedia.orguni.luwikipedia.org
The genesis of the cephalosporin family dates back to 1945 when Italian pharmacologist Giuseppe Brotzu isolated an antibiotic-producing fungus, Acremonium (then known as Cephalosporium), from a sewage outfall in Sardinia. wikipedia.orgwikipedia.orgwikidata.orgmims.comwikipedia.orgfishersci.canih.govwikipedia.org Brotzu observed that crude filtrates from this fungal culture exhibited antibacterial activity, notably inhibiting the growth of Staphylococcus aureus and demonstrating effectiveness against Salmonella typhi, which produced beta-lactamase. wikipedia.orgwikipedia.orgwikidata.orgmims.com
Evolution of Cephalosporin Research and Development from Natural Products to Semi-Synthetics
Initial investigations into the Acremonium fungus by Sir Edward Abraham and Guy Newton in Oxford led to the isolation of several natural compounds, including cephalosporin P, N, and C. wikipedia.orgwikidata.orgwikipedia.org While these naturally occurring compounds possessed antibacterial properties, they were not sufficiently potent for widespread clinical application. wikipedia.orgwikipedia.orgwikidata.org A pivotal advancement occurred with the chemical modification of cephalosporin C. wikipedia.orgwikipedia.orgwikidata.org Researchers successfully derived 7-aminocephalosporanic acid (7-ACA), the core nucleus of cephalosporins, which proved analogous to 6-aminopenicillanic acid (6-APA), the nucleus of penicillins. wikipedia.orgwikipedia.orgwikidata.orgwikipedia.org
This isolation of 7-ACA provided a foundational building block, enabling pharmaceutical manufacturers to synthesize numerous semi-synthetic cephalosporin derivatives by attaching various side chains. wikipedia.orgwikipedia.orgwikipedia.org This semi-synthetic approach allowed for the development of compounds with enhanced potency and broader antimicrobial spectra. wikipedia.org The first such agent, cephalothin (B1668815) (cefalotin), was launched by Eli Lilly and Company in 1964, marking a significant step in the clinical application of cephalosporins. wikipedia.orgwikidata.org
Classification of Cephalosporins and the Position of Cephaloglycin (First-Generation)
Cephalosporins are broadly categorized into "generations" based on their temporal discovery and, more importantly, their spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria. wikipedia.orgwikidata.orgmims.comnih.govnih.govwikidata.orgfishersci.ca Generally, newer generations exhibit increased activity against Gram-negative bacteria, often accompanied by a reduction in activity against Gram-positive organisms, though fourth-generation cephalosporins possess true broad-spectrum activity. wikipedia.orgwikidata.orgmims.comnih.govwikidata.org
Cephaloglycin, also known by its brand name Kafocin, is classified as a semisynthetic first-generation cephalosporin antibiotic. uni.luwikipedia.orgcenmed.comsigmaaldrich.commitoproteome.org First-generation cephalosporins are primarily effective against most Gram-positive cocci, including Staphylococcus and Streptococcus species. wikipedia.orgmims.comnih.govnih.govwikidata.org They also demonstrate activity against certain Gram-negative bacteria such as Escherichia coli, Proteus mirabilis, and Klebsiella pneumoniae. wikipedia.orgmims.comnih.govnih.govwikidata.org
Significance of Cephaloglycin in the Historical Trajectory of Oral Cephalosporin Development
Cephaloglycin holds a notable place in the history of antibiotic medicine as the first oral cephalosporin to be introduced, launched in 1965. wikipedia.org This represented a significant advancement, as previous cephalosporins like cephalothin were administered parenterally. wikipedia.orgwikidata.orgmims.com Cephaloglycin is an orally absorbed derivative of cephalosporin C. uni.luwikipedia.org Although it is no longer in common clinical use, its pioneering role paved the way for the development of subsequent oral cephalosporins, which greatly enhanced the convenience and accessibility of this important class of antibiotics for patients. uni.luwikipedia.org Its mechanism of action, like other beta-lactams, involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins. uni.luwikipedia.orgsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-9(22)27-7-11-8-28-17-13(16(24)21(17)14(11)18(25)26)20-15(23)12(19)10-5-3-2-4-6-10/h2-6,12-13,17H,7-8,19H2,1H3,(H,20,23)(H,25,26)/t12-,13-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBBGQLTSCSAON-PBFPGSCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022781 | |
| Record name | Cephaloglycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022781 | |
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Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cephaloglycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS /DIHYDRATE/, 1.48e-01 g/L | |
| Record name | Cephaloglycin | |
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| Record name | CEPHALOGLYCIN | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3214 | |
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| Record name | Cephaloglycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3577-01-3 | |
| Record name | Cephaloglycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3577-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cephaloglycin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003577013 | |
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| Record name | Cephaloglycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00689 | |
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| Record name | Cephaloglycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefaloglycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.633 | |
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| Record name | CEPHALOGLYCIN ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD2D469W6U | |
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| Record name | CEPHALOGLYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3214 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cephaloglycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
237 °C | |
| Record name | Cephaloglycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00689 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cephaloglycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Historical Scientific Context of Cephaloglycin Discovery and Early Research
Origins within Cephalosporium acremonium Research
The genesis of cephalosporin (B10832234) research traces back to 1945, when Italian pharmacologist Giuseppe Brotzu, from the University of Cagliari in Sardinia, isolated a fungus from a sewage outfall off the Sardinian coast wikipedia.orgwikipedia.orgtaylorandfrancis.comresearchgate.net. This fungus, initially identified as Cephalosporium acremonium (now known as Acremonium), was observed to produce substances exhibiting antibacterial activity wikipedia.orgwikipedia.orgtaylorandfrancis.combritannica.comontosight.ai. Brotzu noted that crude filtrates from the Cephalosporium acremonium culture could inhibit the growth of Staphylococcus aureus and were effective against Salmonella typhi, the causative agent of typhoid fever, which possessed β-lactamase resistance wikipedia.orgwikipedia.org.
Early Isolation and Structural Elucidation of Cephalosporin Nucleus Precursors
Following Brotzu's initial observations, further investigations were conducted by Sir Edward Abraham and Guy Newton at the Sir William Dunn School of Pathology at the University of Oxford, England wikipedia.orgwikipedia.orgnih.gov. Their work led to the isolation of several key compounds from the Sardinian fungus's culture fluids, namely cephalosporin P, N, and C wikipedia.org. By 1953, the active antimicrobial compound cephalosporin C was successfully isolated taylorandfrancis.comnih.gov. The structural elucidation of cephalosporin C was completed in 1959 nih.gov.
The core structure of cephalosporins, including cephalosporin C, consists of a bicyclic system comprising a β-lactam ring fused with a six-membered dihydrothiazine ring wikipedia.orgwikipedia.orgtg.org.au. A crucial intermediate derived from cephalosporin C through hydrolysis is 7-aminocephalosporanic acid (7-ACA) wikipedia.orgwikipedia.orgnih.govresearchgate.netubbcluj.ronih.govncats.io. This 7-ACA nucleus proved to be analogous to 6-aminopenicillanic acid (6-APA), the fundamental building block for various penicillin derivatives wikipedia.orgwikipedia.org.
Semisynthetic Derivatization Leading to Cephaloglycin
The naturally occurring cephalosporin compounds, while possessing antibacterial activity, were not potent enough for direct clinical application as antimicrobial agents wikipedia.org. This necessitated the development of semisynthetic derivatives. The 7-aminocephalosporanic acid (7-ACA) nucleus became the pivotal starting material for creating a new class of cephalosporin antibiotics through chemical modifications wikipedia.orgwikipedia.orgnih.govresearchgate.netubbcluj.ronih.govncats.iooncohemakey.com. Research demonstrated that modifications to the side chains at position 7 of the β-lactam ring primarily influenced antibacterial activity, whereas alterations at position 3 of the dihydrothiazine ring affected pharmacokinetic properties and receptor binding affinity wikipedia.orgwikipedia.orgtg.org.auoncohemakey.comkarger.comdynamed.com. Cephaloglycin emerged as one of the early first-generation oral cephalosporins developed through these semisynthetic efforts karger.comncats.io.
The industrial production of semisynthetic cephalosporins heavily relies on the efficient conversion of cephalosporin C to 7-ACA. This conversion has been achieved through both chemical and enzymatic processes researchgate.netubbcluj.ronih.govncats.iomdpi.comnih.govresearchgate.net. A significant advancement in this area was the development of a two-step enzymatic deacylation process. This process involves the use of D-amino acid oxidase, which catalyzes the oxidative deamination of cephalosporin C to glutaryl-7-ACA, followed by the action of glutaryl-7-ACA acylase to yield 7-ACA mdpi.comnih.govresearchgate.netopenbiotechnologyjournal.com. The ability to modify the side chains attached to the 7-ACA nucleus was crucial for developing a wide range of effective antibiotic agents with diverse properties wikipedia.orgresearchgate.netubbcluj.ronih.govoncohemakey.com.
A key challenge in the early development of cephalosporins was their poor oral absorption, which limited their use primarily to parenteral administration karger.com. Extensive research focused on modifying the molecular structure to enhance oral bioavailability. A significant breakthrough involved the addition of a phenylglycyl moiety (or an aminobenzyl group) to the acyl side chain at position 7 of the cephalosporin nucleus oncohemakey.comkarger.comasm.orgnih.gov. This specific substitution was instrumental in conferring oral activity to compounds like cephaloglycin, making it one of the first orally absorbed cephalosporins karger.comncats.iodrugbank.com. Furthermore, the D-configuration of the primary amino group on the alpha-carbon of the 7-beta-side chain was found to be almost invariably required for adequate intrinsic bioavailability in oral cephalosporins nih.gov.
Major Research Milestones in Cephaloglycin's Development as an Antibiotic
Cephaloglycin was introduced as the first oral cephalosporin in 1965 karger.comncats.io. Its development was a notable achievement by Eli Lilly and Company ijesir.org. Early laboratory and clinical evaluations indicated that cephaloglycin possessed an antibacterial spectrum against gram-negative strains isolated from urinary tract infections similar to that of cephalothin (B1668815) and cephaloridine (B1668813) researchgate.net. Research showed that cephaloglycin was sensitive to E. coli strains but exhibited resistance against Klebsiella and Proteus groups, and notably high resistance to Pseudomonas researchgate.net. A significant finding was its greater resistance to β-lactamase enzymes produced by gram-negative bacteria when compared to penicillin-G and amino-benzyl penicillin researchgate.net. Despite its oral activity, research revealed that cephaloglycin's serum levels were generally low due to extensive metabolism, with approximately 90% being converted in the body to its biologically active metabolite, desacetylcephaloglycin researchgate.netnih.gov. The therapeutic success of cephaloglycin in treating urinary tract infections was primarily attributed to the antibacterial activity of this metabolite nih.gov.
Key Discovery Milestones in Cephalosporin and Cephaloglycin Development
| Year | Event | Key Figures/Entities | References |
| 1945 | Discovery of Cephalosporium acremonium fungus | Giuseppe Brotzu | wikipedia.orgtaylorandfrancis.comresearchgate.net |
| 1953 | Isolation of Cephalosporin C | Edward Abraham, Guy Newton (Oxford University) | taylorandfrancis.comnih.gov |
| 1959 | Structural Elucidation of Cephalosporin C | Edward Abraham, Guy Newton (Oxford University) | nih.gov |
| 1965 | Introduction of Cephaloglycin (First Oral Cephalosporin) | Eli Lilly and Company | karger.comncats.io |
Synthetic and Biosynthetic Methodologies in Cephaloglycin Research
Advanced Semisynthetic Pathways for Cephaloglycin Production
Semisynthetic cephalosporins are typically created by substituting appropriate side chains onto the cephalosporin (B10832234) nucleus. koreascience.kr Cephaloglycin is synthesized from D-α-phenylglycine methyl ester and 7-aminocephalosporanic acid (7-ACA). koreascience.kr
Phenylglycine, a non-proteinogenic alpha amino acid, is a crucial chiral precursor in cephaloglycin synthesis. wikipedia.org The optical resolution of racemic D/L-phenylglycine is critical for obtaining the desired enantiomer. Techniques such as liquid chromatography on a chiral crown ether column have been employed, where the R enantiomer of phenylglycine typically elutes prior to the S enantiomer. nih.gov Countercurrent chromatography has also been successfully applied for the chiral separation of D,L-α-phenylglycine, utilizing D-(+)-10-camphorsulfonic acid as a chiral selector in a two-phase solvent system. xml-journal.net Molecular simulation studies have investigated the chiral separation of racemic D/L-phenylglycines using thermolysin crystal as the chiral stationary phase, revealing that D-phenylglycine interacts more strongly and transports more slowly than L-phenylglycine. nih.gov
The synthesis of cephaloglycin involves the coupling of phenylglycine or its derivatives to the 7-aminocephalosporanic acid (7-ACA) nucleus. koreascience.krnih.gov 7-ACA serves as the core chemical structure for the synthesis of cephalosporin antibiotics. wikipedia.org This coupling can be achieved through methods such as 7-N-acylation with phenylglycine using the mixed anhydride (B1165640) method. nih.gov
Enzymatic synthesis of cephaloglycin from D-α-phenylglycine methyl ester (PGM) and 7-aminocephalosporanic acid (7-ACA) has been investigated using whole-cell enzymes, such as those from Xanthomonas citri (IFO 3835). koreascience.kr Optimal conditions for this enzymatic synthesis have been studied, including the effects of pH and temperature. For instance, a reaction condition of 36°C and pH 6.4 with 60 mM PGM and 20 mM 7-ACA has been explored. koreascience.kr The kinetic constants for PGM hydrolysis, cephaloglycin synthesis, and cephaloglycin hydrolysis have been determined, with Km values for D-α-phenylglycine methyl ester, 7-aminocephalosporanic acid, and cephaloglycin being 11 mM, 24 mM, and 167 mM, respectively. koreascience.kr Product inhibition has been observed to be competitive. koreascience.kr
Table 1: Kinetic Parameters for Enzymatic Cephaloglycin Synthesis
| Substrate/Product | Km Value (mM) |
| D-α-Phenylglycine Methyl Ester | 11 koreascience.kr |
| 7-Aminocephalosporanic Acid | 24 koreascience.kr |
| Cephaloglycin | 167 koreascience.kr |
| D-α-Phenylglycine (Ki) | 15 koreascience.kr |
Table 2: Optimal Conditions for Enzymatic Cephaloglycin Synthesis (Example)
| Parameter | Value |
| Temperature | 36°C koreascience.kr |
| pH | 6.4 koreascience.kr |
| D-α-Phenylglycine Methyl Ester (PGM) | 60 mM koreascience.kr |
| 7-Aminocephalosporanic Acid (7-ACA) | 20 mM koreascience.kr |
Enzymatic and Biocatalytic Approaches to Cephaloglycin Synthesis and Modification
Enzymatic synthesis offers advantages over chemical processes due to mild conditions, single-step reactions, and high conversion rates, avoiding the need for extensive protection of functional groups. koreascience.kr Penicillin G acylase (PGA) derivatives, especially immobilized and stabilized forms, have been utilized in cephaloglycin synthesis. researchgate.netcedia.edu.ec Both thermodynamically and kinetically controlled strategies have been explored. researchgate.netcedia.edu.ec Kinetically controlled synthesis, which uses an activated acyl donor, generally offers higher yields and productivity as it is not limited by equilibrium conversion. nih.govresearchgate.net
A 75% conversion of 7-aminocephalosporanic acid (7-ACA) was achieved in the synthesis of cephaloglycin catalyzed by D-(-)-phenylglycyl-beta-lactamide amidohydrolase. nih.gov This enzyme exhibits high specificity for substrates containing an alpha-aminophenylacetic group. nih.gov Strategies to improve yields in enzymatic synthesis include using an excess of acyl donor, selecting acidic pH, and employing organic cosolvents like methanol (B129727) to modulate enzyme activity. nih.govcedia.edu.ec For instance, high yields (around 95%) have been achieved by combining these strategies. cedia.edu.ec
Novel Synthetic Route Exploration and Optimization Studies
Research continues to explore novel synthetic routes and optimize existing processes for cephaloglycin and its analogs. This includes investigating new nucleophilic substitution reactions on 7-aminocephalosporanic acid with various azine thiols, followed by 7-N-acylation with phenylglycine. nih.gov For example, cephaloglycin analogs with six-membered heterocycles in the C-3 side chain have been prepared using this approach, with pyridazine (B1198779) thiols generally yielding compounds with good antimicrobial activity. nih.gov
Optimization studies often focus on enhancing conversion yields and productivity. For enzymatic syntheses, this involves determining optimal pH, temperature, and substrate concentrations. For instance, studies on cephalexin (B21000) synthesis (a related cephalosporin) have shown that lower temperatures and higher cosolvent concentrations can increase conversion yields. ucsc.clresearchgate.net
Computational Chemistry in Synthesis Design for Cephaloglycin Analogs
Computational chemistry plays a role in understanding and designing synthetic pathways for cephaloglycin analogs. Molecular simulation studies, for example, have been used to investigate chiral separation mechanisms of phenylglycines, providing microscopic understanding of interactions between chiral molecules and stationary phases. nih.gov This type of in silico analysis can inform the rational design of novel stationary phases and the optimization of separation processes, which are crucial for obtaining pure chiral precursors for cephaloglycin synthesis. nih.gov
Molecular and Cellular Mechanisms of Action of Cephaloglycin
Targeting Bacterial Cell Wall Synthesis
The bacterial cell wall, composed largely of peptidoglycan, is vital for maintaining cellular strength and rigidity. [1, 4, 6, 7, 10, 15, 27 from previous search, 28 from previous search] Cephaloglycin, like other β-lactam antibiotics, disrupts the synthesis of this peptidoglycan layer. [4 from previous search, 15 from previous search, 25 from previous search]
Cephaloglycin exerts its antibacterial effect by binding to and inactivating penicillin-binding proteins (PBPs). [1, 3, 5, 6, 7, 11, 13, 15, 19, 20, 23 from previous search] PBPs are a group of enzymes located on the inner membrane of the bacterial cell wall that play essential roles in the final stages of assembling the bacterial cell wall and in reshaping it during growth and division. [1, 6, 7, 15 from previous search] β-lactam antibiotics, including cephalosporins, mimic the D-Ala-D-Ala site of peptidoglycan precursors, thereby irreversibly inhibiting PBP activity. [4 from previous search, 15 from previous search]
The inactivation of PBPs by Cephaloglycin directly interferes with the transpeptidation step, which is the final stage of peptidoglycan synthesis. [4 from previous search, 15 from previous search, 25 from previous search] This step involves the cross-linkage of peptidoglycan chains, a process critical for the structural strength and rigidity of the bacterial cell wall. [1, 4 from previous search, 6, 7, 10 from previous search, 15 from previous search, 27 from previous search, 28 from previous search, 29 from previous search] By inhibiting this cross-linkage, Cephaloglycin prevents the proper formation of the robust mesh-like peptidoglycan structure. [10 from previous search]
The interference with peptidoglycan cross-linkage leads to a significant weakening of the bacterial cell wall. [1, 4 from previous search, 6, 7, 10 from previous search, 15 from previous search, 27 from previous search] This compromised structural integrity ultimately results in bacterial cell lysis and death. [1, 2 from previous search, 3 from previous search, 4 from previous search, 6, 7, 10 from previous search, 11 from previous search, 15 from previous search, 27 from previous search] Cell lysis can be mediated by bacterial cell wall autolytic enzymes, such as autolysins, which continue to function while cell wall assembly is arrested. [2 from previous search, 3 from previous search, 12 from previous search]
Effects on Bacterial Morphology and Integrity
Inhibition of bacterial cell wall synthesis by β-lactam antibiotics, including cephalosporins, can lead to observable changes in bacterial morphology. These changes can include the formation of filamentous cells or other pleomorphic forms, as the bacteria continue to grow but are unable to properly divide due to the compromised cell wall. [35 from previous search, 37 from previous search] The loss of cell wall integrity results in a weakened cellular envelope, making the bacteria susceptible to osmotic forces and ultimately leading to their demise. [1, 4 from previous search, 6, 7, 10 from previous search, 15 from previous search, 27 from previous search]
Comparative Analysis of Cephaloglycin's PBP Affinity with Other Cephalosporins (in vitro studies)
While specific detailed in vitro PBP affinity data (e.g., IC50 values) for Cephaloglycin directly compared against a wide range of other cephalosporins is not extensively documented in readily available research, general trends and some comparative insights can be drawn. Cephaloglycin is a first-generation cephalosporin (B10832234). [1, 8 from previous search, 11 from previous search, 13 from previous search, 20 from previous search] Studies evaluating β-lactam antibiotics against various bacteria, such as Clostridioides difficile, have indicated that cephalosporins, as a class, can be relatively poor inhibitors of certain PBPs, which correlates with their antibacterial potency against specific strains. wikipedia.org For instance, in C. difficile, cephalosporins, including Cephaloglycin, have shown relatively low antibacterial potency. wikipedia.org Other first-generation cephalosporins like Cefazolin and Cephalexin (B21000) also primarily target bacterial cell wall synthesis by binding to PBPs. wikipedia.orgwikipedia.orgwikipedia.orgmims.comfishersci.ca Second-generation cephalosporins, such as Cefaclor and Cefoxitin, and later generations like Cefotaxime and Ceftriaxone, exhibit varying PBP binding profiles and spectra of activity, often with increased activity against Gram-negative bacteria. [2, 7, 8, 15 from previous search, 17, 19, 21, 29, 42, 44] For example, Cefoxitin is known to bind to penicillin-binding proteins and prevent cross-linkages in the bacterial cell wall. wikipedia.orgmims.com
Investigation of Downstream Cellular Responses in Target Bacteria
Beyond the immediate inhibition of cell wall synthesis and subsequent lysis, the exposure of target bacteria to cephalosporins like Cephaloglycin can trigger broader downstream cellular responses. Bacteria possess intricate stress response mechanisms to cope with adverse environmental conditions, including antibiotic exposure. mims.comwikidata.orgwikipedia.orgmims.com These responses can involve significant changes at the transcriptional, translational, and post-translational levels, leading to alterations in gene expression, protein activity, and cellular metabolism. wikipedia.orgfishersci.cawikipedia.orgmims.comfishersci.ca For instance, the stringent response, a key adaptive mechanism, enables bacteria to survive under antibiotic stress by shutting down most metabolic processes and growth and reprogramming bacterial physiology through transcriptional changes. wikidata.org While specific studies detailing Cephaloglycin's precise induction of bacterial gene expression or metabolic pathway changes are not extensively documented in the provided search results, it is understood that the disruption of cell wall synthesis by β-lactams initiates a cascade of cellular events. These events are part of the bacterial attempt to adapt or succumb to the antibiotic-induced stress, potentially involving the upregulation of stress-response genes or modifications in metabolic pathways aimed at survival or resistance. mims.comwikidata.orgwikipedia.orgmims.comfishersci.ca
Preclinical Pharmacodynamics and Antimicrobial Spectrum Research
In Vitro Antimicrobial Activity against Gram-Positive Bacteria
Kafocin demonstrates notable in vitro antimicrobial activity against a range of Gram-positive bacteria. Specifically, all tested strains of Group A streptococci (Streptococcus pyogenes) and Diplococcus pneumoniae (now Streptococcus pneumoniae) were effectively inhibited by a concentration of 0.4 µg/ml of cephaloglycin. Eighty percent of Staphylococcus aureus strains were inhibited at a concentration of 1.6 µg/ml nih.govresearchgate.net. While generally active against Gram-positive cocci, its activity does not extend to enterococci medchemexpress.com. Some strains of Staphylococcus aureus, particularly those that are penicillin G-resistant and penicillinase-producing, have shown moderate resistance to cephaloglycin nih.gov.
In Vitro Antimicrobial Activity against Gram-Negative Bacteria
Against Gram-negative bacteria, this compound exhibits varying degrees of activity. Approximately 50% of Escherichia coli and Proteus mirabilis strains were inhibited by 1.6 µg/ml of cephaloglycin nih.gov. However, Klebsiella-Aerobacter species demonstrated higher resistance, requiring a concentration of 12.5 µg/ml to inhibit 70% of strains nih.govresearchgate.net. Common Gram-negative bacilli, along with strains of enterococci and Haemophilus influenzae, were found to be moderately to highly resistant to this compound nih.govasm.org. It has been observed that cephaloglycin's activity is significantly reduced in alkaline media and that it deteriorates rapidly in broth at 37°C, which can impact its inhibitory effects on Gram-negative bacilli nih.govasm.org.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Studies (in vitro)
In vitro studies have determined the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various bacterial species. For highly susceptible organisms like Group A streptococci and Diplococcus pneumoniae, the MIC was consistently reported at 0.4 µg/ml nih.govresearchgate.net. For Streptococcus 98, the MIC and MBC values for cephaloglycin were either identical or differed by no more than twofold asm.org. In contrast, for E. coli SN7, the MBC was found to be significantly higher than the MIC, ranging from 4-fold to over 64-fold greater asm.org. It was also noted that the MIC and MBC values for both organisms generally increased by fourfold when tested in the presence of 50% serum compared to media without serum asm.org.
Table 1: Representative In Vitro MIC Values for this compound (Cephaloglycin)
| Bacterial Species | MIC (µg/ml) | Reference |
| Streptococcus pyogenes (Group A) | 0.4 | nih.govresearchgate.net |
| Diplococcus pneumoniae | 0.4 | nih.govresearchgate.net |
| Staphylococcus aureus | 1.6 (80% inhibited) | nih.gov |
| Escherichia coli | 1.6 (50% inhibited) | nih.gov |
| Proteus mirabilis | 1.6 (50% inhibited) | nih.gov |
| Klebsiella-Aerobacter species | 12.5 (70% inhibited) | nih.govresearchgate.net |
Time-Kill Kinetic Studies in Bacterial Cultures
Post-Antibiotic Effect (PAE) Research
Research specifically on the Post-Antibiotic Effect (PAE) of this compound (Cephaloglycin) was not found in the provided information. However, it is a general characteristic of beta-lactam antibiotics, including cephalosporins, that they typically exhibit a weak or absent post-antibiotic effect derangedphysiology.comnih.gov. The PAE refers to the persistent suppression of bacterial growth after the antibiotic concentration has fallen below the Minimum Inhibitory Concentration (MIC) derangedphysiology.comembopress.org. For drugs like beta-lactams that interfere with bacterial reproductive cycles, the continuous presence of the drug at concentrations above the MIC is generally required for sustained antibacterial activity derangedphysiology.com.
In Vivo Efficacy Studies in Animal Models of Infection (e.g., murine models)
In vivo efficacy studies have explored the effectiveness of this compound (Cephaloglycin) in animal models of infection. Research has examined its ability to protect against bacterial infection in murine models, often in comparison with other cephalosporins like cephalexin (B21000) and their derivatives capes.gov.br. While direct detailed findings for Cephaloglycin alone were not extensively provided, studies on N-acylated phenylglycine cephalosporins, which are derivatives prepared by acylation of cephaloglycin, demonstrated improved in vitro and in vivo activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including some strains of Pseudomonas aeruginosa, a species typically resistant to cephalosporins nih.gov. Animal models are considered valuable predictors of the outcome of chemotherapeutic regimens, particularly in identifying potential failures nih.gov.
Synergistic and Antagonistic Interactions with Other Antimicrobial Agents (in vitro/animal studies)
Specific studies detailing synergistic or antagonistic interactions of this compound (Cephaloglycin) with other antimicrobial agents were not identified in the provided search results. However, in general, synergistic drug interactions, where the combined effect of two antimicrobials is greater than the sum of their individual effects, are a known phenomenon in antimicrobial therapy pressbooks.pubscirp.org. For instance, beta-lactam antibiotics, by inhibiting cell wall synthesis, can enhance the uptake of other drugs, leading to synergistic effects with agents like fluoroquinolones and tetracyclines scirp.orgscielo.br. Conversely, antagonistic interactions can occur, leading to diminished drug activity pressbooks.pub.
Structural Activity Relationship Sar Studies of Cephaloglycin and Analogs
Impact of Side Chain Substitutions at C-7 on Antimicrobial Activity
The acylamino side chain at the C-7 position of the cephalosporin (B10832234) nucleus plays a pivotal role in determining the antibacterial spectrum and potency. In cephaloglycin, this is a D-phenylglycyl group. Alterations to this side chain have been extensively studied to understand their influence on activity against both Gram-positive and Gram-negative bacteria.
Acylation of the 7-amino group is a critical modification. Generally, increasing the lipophilicity of substituents on the aromatic ring of the C-7 side chain enhances activity against Gram-positive bacteria but may decrease potency against Gram-negative organisms. Conversely, the introduction of polar groups can improve activity against Gram-negative bacteria. The nature of the acyl group itself is also significant, with those derived from carboxylic acids often showing high antibacterial activity, particularly against Gram-positive bacteria. nih.gov
Furthermore, the phenyl ring of the C-7 side chain is not immutable. Its replacement with other heterocyclic rings, such as thiophene, furan, or pyrimidine, has been shown to broaden the spectrum of activity. nih.gov For instance, the introduction of an α-iminomethoxy group to the C-7 side chain, as seen in second-generation cephalosporins like cefuroxime (B34974), provides steric hindrance that increases resistance to β-lactamase enzymes produced by some bacteria. wikipedia.org
The in vitro antimicrobial activity of cephaloglycin against a range of common pathogens provides a baseline for understanding the effects of these structural modifications.
Table 1: In Vitro Antimicrobial Activity of Cephaloglycin
| Bacterial Species | MIC (µg/mL) |
| Streptococcus pyogenes (Group A) | 0.4 |
| Diplococcus pneumoniae | 0.4 |
| Staphylococcus aureus (80% of strains) | 1.6 |
| Escherichia coli (approx. 50% of strains) | 1.6 |
| Proteus mirabilis (approx. 50% of strains) | 1.6 |
| Klebsiella-Aerobacter species (70% of strains) | 12.5 |
Data sourced from Ronald et al., 1968. nih.gov
Influence of Substituents at C-3 on Biological Efficacy
The substituent at the C-3 position of the dihydrothiazine ring significantly influences the pharmacokinetic and pharmacodynamic properties of cephalosporins, including their biological efficacy. In cephaloglycin, this substituent is an acetoxymethyl group. This group is susceptible to in vivo hydrolysis by esterases, leading to the formation of a less active metabolite, desacetylcephaloglycin. whitesscience.com While this metabolite retains some activity against Gram-positive organisms, its efficacy against Gram-negative bacteria is diminished. whitesscience.com
To enhance stability and prolong activity, numerous modifications have been made to the C-3 position. Replacing the acetoxymethyl group with more stable moieties can prevent metabolic deactivation. One successful strategy has been the introduction of heterocyclicthiomethyl groups. A notable study on cephaloglycin analogs demonstrated that incorporating six-membered heterocycles at the C-3 position can lead to compounds with superior antimicrobial activity. nih.gov
In this study, various azine thiols were used to displace the acetoxy group, and the resulting analogs were evaluated. It was found that pyridazine (B1198779) thiols generally conferred good activity against both Gram-positive and Gram-negative bacteria. nih.gov The most potent compound in this series, BB-S 118, which features a 6-hydroxypyridazine-3-thiol substituent, was significantly more active in vitro than both cephalexin (B21000) and the parent cephaloglycin. nih.gov
Table 2: In Vitro Activity of a C-3 Modified Cephaloglycin Analog (BB-S 118)
| Compound | C-3 Substituent | Relative In Vitro Activity |
| Cephaloglycin | -CH₂OCOCH₃ | Baseline |
| BB-S 118 | 6-hydroxypyridazine-3-thiol | Significantly more active than cephaloglycin and cephalexin against Gram-positive and Gram-negative bacteria |
Data based on findings from Naito et al., 1977. nih.gov
Stereochemical Considerations and Their Effect on Activity
The biological activity of cephalosporins is highly dependent on their stereochemistry. The presence of chiral centers in the molecule means that different stereoisomers can have vastly different pharmacological profiles. For cephaloglycin, a key stereochemical feature is the D-configuration of the phenylglycyl side chain at the C-7 position.
Research has consistently shown that the D-isomer is the biologically active form, while the L-isomer possesses significantly less or no antibacterial activity. doi.org This stereoselectivity is attributed to the specific interactions between the D-phenylglycyl side chain and the active site of penicillin-binding proteins (PBPs), the bacterial enzymes that are the primary targets of β-lactam antibiotics. The precise three-dimensional arrangement of the D-isomer allows for optimal binding and inhibition of these enzymes, leading to the disruption of bacterial cell wall synthesis.
Metabolic studies in rats have further highlighted this stereochemical importance. D-cephaloglycin is absorbed at least partially intact and is metabolized to some extent to its deacetylated form. In contrast, L-cephaloglycin is rapidly and extensively metabolized, with no intact antibiotic or its deacetylated form being excreted in the urine. doi.org This indicates that the L-isomer is not only less active but also more susceptible to metabolic degradation.
Development of Novel Cephaloglycin Derivatives for Enhanced Antimicrobial Properties (preclinical focus)
The continuous emergence of antibiotic resistance necessitates the development of novel cephalosporin derivatives with improved antimicrobial properties. Preclinical research has explored several strategies to enhance the efficacy of cephaloglycin-like scaffolds, focusing on overcoming resistance mechanisms and expanding the spectrum of activity.
One approach is the development of prodrugs to improve oral bioavailability. For instance, lipophilic ester-type prodrugs of a new oral cephalosporin, KR-984055, demonstrated significantly increased oral bioavailability in rats compared to the parent drug. nih.gov These prodrugs are designed to be readily cleaved in the body to release the active antibiotic. nih.gov
Another strategy involves the synthesis of cephalosporin conjugates . For example, cephalosporin-ciprofloxacin conjugates have been designed as "Trojan horse" antibiotics. These molecules can be cleaved by bacterial β-lactamases, releasing the potent fluoroquinolone ciprofloxacin (B1669076) at the site of infection. mdpi.com Similarly, cephalosporin-3′-diazeniumdiolates are a class of prodrugs that can selectively deliver nitric oxide to bacterial infection sites upon interaction with β-lactamases. mdpi.com
Furthermore, the incorporation of novel chemical moieties has shown promise. The synthesis of cephalosporin derivatives containing a catechol moiety at the C-3 position has been explored to achieve activity against Pseudomonas aeruginosa. nih.gov Additionally, the introduction of a (Z)-vinyl dimethylphosphonate group at the C-7 position has resulted in compounds with a broad spectrum of activity and high water solubility. nih.gov
Table 3: Examples of Preclinical Cephaloglycin-Related Derivatives and Their Enhancements
| Derivative Type | Modification Strategy | Preclinical Enhancement |
| Lipophilic Ester Prodrugs (e.g., of KR-984055) | Enhance oral absorption | Increased oral bioavailability from ~7% to ~39% in rats. nih.gov |
| Cephalosporin-Ciprofloxacin Conjugates | β-lactamase-mediated release of a second antibiotic | Targeted delivery of ciprofloxacin to β-lactamase-producing bacteria. mdpi.com |
| C-3 Catechol Derivatives | Enhance activity against specific pathogens | Improved activity against Pseudomonas aeruginosa. nih.gov |
| C-7 (Z)-vinyl dimethylphosphonate Derivatives | Broaden spectrum and improve physical properties | Broad-spectrum activity (excluding P. aeruginosa) and high water solubility. nih.gov |
Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis
Computational modeling and Quantitative Structure-Activity Relationship (QSAR) analysis are powerful tools in modern drug design, enabling the prediction of the biological activity of novel compounds and providing insights into the structural features that govern their efficacy. Several QSAR studies have been conducted on cephalosporins to elucidate the relationship between their molecular structure and antibacterial activity.
These studies typically involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters, and correlating them with the observed biological activity (e.g., Minimum Inhibitory Concentration, MIC). For first-generation cephalosporins, QSAR models have been developed that successfully predict their antimicrobial activity against Staphylococcus aureus based on their pKa values. researchgate.net
More complex QSAR models have incorporated a wider range of descriptors. For example, a regression-based QSAR model for a series of cephalosporin analogs revealed that the eccentric connectivity index and topological polar surface area are positively correlated with the inhibitory action against transpeptidase, a key PBP. whitesscience.com Conversely, a negative correlation was found with fragment complexity, suggesting that less complex substituents at the R1 (C-7) and R2 (C-3) positions may be favorable for activity. whitesscience.com
Computational docking studies have also been employed to visualize and analyze the binding of cephalosporin derivatives to the active site of PBPs. untan.ac.idnih.gov These simulations can help in understanding the specific molecular interactions that are crucial for inhibitory activity and can guide the rational design of new derivatives with enhanced binding affinity. For instance, docking studies have been used to predict that modifications at C-3 with electron-withdrawing groups can lead to better binding to PBP2a, a key resistance determinant in MRSA. untan.ac.id
Table 4: Key Parameters in QSAR Models for Cephalosporin Activity
| QSAR Model Focus | Key Molecular Descriptors | Correlation with Antibacterial Activity |
| First-Generation Cephalosporins vs. S. aureus | pKa | A polynomial relationship was observed. researchgate.net |
| Cephalosporin Analogs vs. Transpeptidase | Eccentric Connectivity Index | Positive |
| Topological Polar Surface Area | Positive | |
| Fragment Complexity | Negative |
Data compiled from various QSAR studies. whitesscience.comresearchgate.net
Table of Compounds
Analytical Methodologies for Cephaloglycin Research
Chromatographic Techniques for Detection and Quantification (e.g., HPLC, LC-MS)
Chromatographic methods are fundamental for separating and quantifying Cephaloglycin from complex mixtures, offering high selectivity and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely utilized technique for the detection and quantification of cephalosporins, including Cephaloglycin. Reversed-phase HPLC (RP-HPLC) is commonly employed, often using C18 or C8 columns. Detection is typically achieved with Ultraviolet (UV) detectors. For instance, HPLC methods for various cephalosporins often involve mobile phases composed of acetonitrile (B52724) or methanol (B129727) mixed with buffered aqueous solutions, such as sodium acetate (B1210297) buffer or phosphate (B84403) buffer, sometimes with pH adjustments. nih.govinnovareacademics.insysrevpharm.orgresearchgate.netinnovareacademics.inscielo.org.mx
While specific detailed HPLC parameters solely for Cephaloglycin are less frequently highlighted in recent literature compared to newer cephalosporins, general methods for cephalosporins provide a strong framework. For example, a stability-indicating green HPLC-UV method developed for cephalexin (B21000) (another cephalosporin) utilized a mobile phase of 0.1M SDS:IPA (90:10) at pH 3, with UV detection at 254 nm. This method demonstrated a linear range of 1–200 µg/mL with a correlation coefficient (r²) ≥ 0.999, a Lower Limit of Quantification (LOQ) of 0.097 µg/mL, and a Lower Limit of Detection (LOD) of 0.029 µg/mL. Average recoveries ranged from 100.4–101.7%. innovareacademics.ininnovareacademics.in Another HPLC method for cephalosporins, including cephalexin and cephaloridine (B1668813), used a C-18 reverse-phase column with a mobile phase of 0.01 M sodium acetate and acetonitrile-methanol, achieving excellent linearity and recoveries between 93% and 101%, with detection limits from 0.2 to 1.0 µg/mL. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly LC-MS/MS, offers enhanced sensitivity and specificity for the analysis of cephalosporins in complex matrices. This technique is valuable for multi-residue analysis and for quantifying compounds at trace levels. LC-MS/MS methods for cephalosporins often involve C18 columns and sample preparation procedures such as protein precipitation or solid-phase extraction. Both positive (ESI+) and negative (ESI-) electrospray ionization modes can be utilized for optimal detection. nih.govresearchgate.netiosrjournals.orgresearchgate.netrfppl.co.in
For example, LC-MS/MS methods have been developed and validated for the simultaneous determination of various cephalosporin (B10832234) residues in biological samples like milk, bovine muscle, and kidney. These methods often achieve high linearity (R² values typically above 0.98), low detection capabilities (e.g., 10.27 to 11.97 µg/L in milk), and good recovery values (e.g., 84.53% to 95.70% in milk). researchgate.netmdpi.com While specific LC-MS data for Cephaloglycin alone are less common, the general applicability of these advanced techniques to the cephalosporin class indicates their potential for highly sensitive Cephaloglycin research.
Other Chromatographic Techniques
Historically, thin-layer chromatography (TLC) and paper chromatography systems were employed for the detection and quantitative assay of Cephaloglycin and its biologically active metabolites in serum and urine. nih.gov These methods provided foundational insights into the compound's presence and concentration in biological fluids.
Spectroscopic Methods for Structural Confirmation and Purity Assessment (e.g., NMR, IR, UV-Vis)
Spectroscopic techniques are indispensable for confirming the chemical structure of Cephaloglycin and assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H-NMR, is a powerful tool for elucidating the molecular structure of organic compounds and assessing their purity. It provides detailed information about the atomic environment and stereochemistry, allowing for confirmation of the compound's identity and detection of impurities. epo.orgresearchgate.netmagritek.comnih.gov ¹H-NMR spectroscopy has been used to confirm the structure and assess the purity of cephaloglycin and related compounds. aston.ac.ukgoogle.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify functional groups present in a molecule through the absorption of infrared radiation by molecular vibrations. This technique provides a "molecular fingerprint" that is highly characteristic of a compound's structure. researchgate.netresearchgate.netmaynoothuniversity.ie IR spectroscopy has been utilized to confirm the structure of Cephaloglycin. aston.ac.uk Fourier Transform Infrared (FTIR) spectroscopy is also applied for purity assessment, as changes in vibrational patterns, such as those caused by hydrogen bonding, can indicate the formation of new crystalline forms or the presence of impurities. researchgate.netmdpi.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by molecules, which results from electronic transitions. This method is widely used for the quantitative analysis of drug substances and for detecting potential contaminants or degradation products by identifying unwanted absorption peaks. researchgate.netresearchgate.netnih.gov Cephaloglycin exhibits a maximum UV absorption at 258 nm when measured in 2% dimethylformamide (DMF). nih.govsci-hub.se This characteristic absorption can be used for its identification and quantification in solutions.
Bioanalytical Method Development for Research Matrices (e.g., bacterial cultures, animal tissues)
Bioanalytical methods are crucial for quantifying Cephaloglycin in biological matrices, which is essential for research studies.
Sample Preparation and Analysis in Biological Fluids
For the analysis of Cephaloglycin and its metabolites in biological fluids like serum and urine, early research employed thin-layer and paper chromatographic systems. nih.gov More modern bioanalytical methods for cephalosporins in biological matrices such as blood, plasma, serum, and urine often involve sophisticated sample preparation techniques to isolate the analyte from interfering matrix components. Common approaches include protein precipitation and solid-phase extraction (SPE). Following sample preparation, chromatographic techniques like HPLC and LC-MS/MS are typically used for quantification. researchgate.netscielo.org.mxiosrjournals.orgresearchgate.netrfppl.co.in
Bioassays for Potency and Bioactivity
Microbiological assays (bioassays) are also developed for cephalosporins to quantify their potency and bioactivity, particularly in pharmaceutical preparations. These methods, often based on the inhibitory effect of the antibiotic on specific microbial strains (e.g., Kocuria rhizophila ATCC-9341 for cefuroxime (B34974) axetil), can be correlated with physicochemical methods like HPLC. Bioassays are valuable for quality control purposes, providing insights into the biological efficacy of the compound. researchgate.netresearchgate.netujpronline.com
Validation of Analytical Methods for Research Applications (e.g., accuracy, precision)
The validation of analytical methods for Cephaloglycin research is critical to ensure the reliability, accuracy, and consistency of the obtained results. Validation typically follows guidelines established by regulatory bodies such as the International Conference on Harmonisation (ICH). nih.govinnovareacademics.inelementlabsolutions.comeuropa.euresearchgate.netnih.govresearchgate.netsysrevpharm.orgscielo.org.mxresearchgate.netwho.intacs.org Key validation parameters include:
Accuracy
Accuracy assesses the closeness of agreement between the measured value and the true or accepted reference value. It is typically determined by calculating the percentage recovery of known amounts of analyte added to a sample matrix. For cephalosporins, reported accuracy (recovery) values generally fall within the range of 98% to 102%. nih.govinnovareacademics.inelementlabsolutions.comeuropa.euresearchgate.netnih.govsysrevpharm.orgscielo.org.mxresearchgate.net
Precision
Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at different levels:
Repeatability (Intra-day precision): Assesses variability under the same operating conditions over a short interval of time.
Intermediate precision (Inter-day precision): Examines variability within the same laboratory but on different days, with different analysts, or using different equipment. Relative Standard Deviation (RSD) is commonly used to express precision, with values typically less than 2% or 5% considered acceptable for cephalosporins. nih.govinnovareacademics.inelementlabsolutions.comresearchgate.netnih.govsysrevpharm.orgscielo.org.mxresearchgate.net
Specificity
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This ensures that the method measures only the target compound without interference. nih.govinnovareacademics.inelementlabsolutions.comeuropa.euresearchgate.net
Linearity and Range
Linearity demonstrates that the test results are directly proportional to the concentration of the analyte within a given range. The range defines the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision. High correlation coefficients (r² or R² > 0.99) are indicative of good linearity. nih.govinnovareacademics.inelementlabsolutions.comeuropa.eunih.govresearchgate.netsysrevpharm.orgscielo.org.mx
Limits of Detection (LOD) and Quantification (LOQ)
LOD: The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions.
LOQ: The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. These limits are crucial for methods applied to trace analysis, such as residue determination. innovareacademics.inelementlabsolutions.comeuropa.eunih.govresearchgate.netsysrevpharm.orgscielo.org.mx
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This demonstrates the reliability of the method during normal usage. innovareacademics.inelementlabsolutions.comsysrevpharm.orgresearchgate.net
Metabolic Transformation Pathways Non Human and in Vitro Research
Identification and Characterization of Cephaloglycin Metabolites (e.g., Deacetylcephaloglycin)
Cephaloglycin undergoes metabolic transformation, yielding several metabolites. The primary and most significant active metabolite identified is deacetylcephaloglycin (also known as desacetylcephaloglycin). This metabolite is formed through the elimination of the 3-acetyl group from cephaloglycin.
Further metabolic pathways include the lactonization of deacetylcephaloglycin to form deacetylcephaloglycin lactone, and the hydrolysis of the side chain amide linkage, which leads to benzoyl formic acid, typically via phenylglycine. While phenylglycine is a metabolite, its excretion amount has been observed to be less than 0.2%, making its chromatographic peak difficult to quantify accurately.
In preclinical studies involving rats, D-Cephaloglycin-14C was found to be metabolized through two main pathways: deacetylation to form deacetyl-D-cephaloglycin-14C and hydrolysis of the amide linkage to yield D-2-phenylglycine-14C. In contrast, L-Cephaloglycin-14C was rapidly metabolized to L-2-phenylglycine-14C and its subsequent metabolites, with no intact L-cephaloglycin-14C or deacetyl-L-cephaloglycin excreted in the urine of rats.
Quantitative analysis of metabolites excreted in human urine following oral administration of cephaloglycin has provided insights into the relative proportions of these compounds.
Table 1: Urinary Excretion of Cephaloglycin and Its Metabolites (Human)
| Compound | Average Total Excretion (% of Administered Dose) |
| Intact Cephaloglycin | 0.50% |
| Deacetylcephaloglycin | 17.09% |
| Deacetylcephaloglycin Lactone | 0.35% |
| Benzoyl Formic Acid | 0.86% |
| Phenylglycine | <0.2% |
Enzymatic Pathways Involved in Cephaloglycin Transformation in Bacterial Systems
The bactericidal activity of cephaloglycin is primarily attributed to its mechanism of action, which involves the inhibition of bacterial cell wall synthesis. Cephaloglycin achieves this by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are crucial enzymes that facilitate the terminal stages of assembling the bacterial cell wall and its remodeling during growth and division. The inactivation of PBPs by cephaloglycin disrupts the cross-linkage of peptidoglycan chains, which are essential for bacterial cell wall strength and rigidity, ultimately leading to cell lysis.
While cephaloglycin exerts its antimicrobial effect by interacting with bacterial enzymes (PBPs), specific enzymatic pathways within bacterial systems that transform cephaloglycin itself (i.e., bacterial metabolism of cephaloglycin) are not extensively detailed in the available research. Research often focuses on the drug's impact on bacterial enzymatic processes rather than bacterial-mediated degradation of the drug.
Stability and Degradation Pathways of Cephaloglycin in Various Experimental Conditions
The stability and degradation of cephaloglycin have been investigated under various experimental conditions, particularly in aqueous solutions, revealing distinct degradation pathways influenced by pH.
Acidic Degradation: In acidic conditions, cephaloglycin, as a 3-acetoxymethyl derivative, primarily undergoes specific hydrogen-ion-catalyzed hydrolysis of its beta-lactam bonds. The acetyl functions of these cephalosporins are hydrolyzed at a rate approximately eight times faster than their beta-lactam moieties, leading to the formation of corresponding deacetyl intermediates. These deacetyl intermediates are then rapidly converted into lactones. Compared to deacetoxycephalosporins like cephalexin (B21000) and cephradine, cephaloglycin exhibits relatively lower acid stability, being about 25 times less stable at pH 1.0.
Neutral Degradation: Under neutral pH conditions, the degradation of cephaloglycin is proposed to involve competitive reactions. These include direct water attack on the molecule and intramolecular catalysis by the side-chain amido group acting upon the beta-lactam structure.
Alkaline Degradation: Near pH 8, the degradation of cephaloglycin can be explained by an intramolecular-nucleophilic attack of the side-chain alpha-amino group on the beta-lactam carbonyls, resulting in the production of diketopiperazine-type compounds. The reactivity of cephalosporins, including cephaloglycin, in hydroxide-ion-catalyzed degradation is significantly influenced by the C-3 methylene (B1212753) substituents.
Forced degradation studies are standard practice in pharmaceutical development to understand the stability profile of active pharmaceutical ingredients (APIs) and identify potential degradation products. These studies typically involve subjecting compounds to extreme conditions such as varying pH (acidic and alkaline hydrolysis), photolysis, oxidation, and different humidity and temperature stresses.
Preclinical Studies of Metabolite Activity (in vitro antimicrobial effects)
Preclinical studies have demonstrated that deacetylcephaloglycin, a major metabolite of cephaloglycin, retains biological activity. Its antimicrobial activity has been compared to that of the parent compound.
Antimicrobial Efficacy: Deacetylcephaloglycin exhibits antibacterial activity equivalent to that of cephaloglycin against gram-positive organisms. However, its activity is reported to be lower against gram-negative bacilli. This differential activity suggests that the deacetylation process impacts the spectrum of activity.
Therapeutic Relevance: The antimicrobial activity of deacetylcephaloglycin is considered crucial for the therapeutic efficacy of cephaloglycin, particularly in conditions like urinary tract infections. Successful treatment of such infections with cephaloglycin is largely attributed to the antibacterial effects of this active metabolite.
In Vitro Assessment: In vitro antimicrobial activity is commonly assessed using established methods such as disk-diffusion, well diffusion, and broth or agar (B569324) dilution techniques. These methods are used to determine the minimum inhibitory concentration (MIC) of the compound against various bacterial strains. Studies have evaluated the in vitro activity of cephaloglycin and its metabolites against a range of microorganisms, including Bacillus subtilis, Sarcina, Staphylococcus aureus, and Escherichia coli.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing Kafocin to ensure reproducibility?
- Methodology : Follow guidelines from reputable journals (e.g., Beilstein Journal of Organic Chemistry) for compound synthesis, including detailed descriptions of reaction conditions, purification steps, and spectroscopic characterization (e.g., NMR, HPLC, mass spectrometry) . Include raw data in Supporting Information to enable replication, adhering to standards like those in The Journal of Organic Chemistry .
- Key considerations : Validate purity (>95%) and identity using orthogonal analytical methods. Reference established protocols for related β-lactam antibiotics to contextualize synthesis challenges .
Q. How can researchers design in vitro assays to evaluate this compound’s antimicrobial efficacy against Gram-positive bacteria?
- Methodology : Use standardized MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) assays. Include positive controls (e.g., penicillin derivatives) and negative controls (e.g., solvent-only treatments). Ensure bacterial strains are sourced from accredited repositories (e.g., ATCC) .
- Data interpretation : Address variability by triplicate experiments and statistical analysis (e.g., ANOVA with post-hoc tests) .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s pharmacokinetic data across preclinical studies?
- Methodology : Conduct meta-analyses of existing datasets, prioritizing studies with transparent methodologies (e.g., detailed plasma half-life measurements, bioavailability calculations). Use tools like PRISMA for systematic review frameworks .
- Critical analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study quality and identify biases (e.g., species-specific metabolic differences) .
Q. How can computational modeling predict this compound’s resistance mechanisms in evolving bacterial strains?
- Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate this compound’s interaction with penicillin-binding proteins (PBPs). Validate predictions with mutagenesis experiments and resistance gene sequencing (e.g., mecA in MRSA) .
- Data integration : Cross-reference results with structural databases (e.g., PDB) and resistance gene repositories (e.g., CARD) .
Q. What are the limitations of current in vivo models for assessing this compound’s toxicity profile?
- Methodology : Critique existing rodent models using PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks. Propose humanized mouse models or organ-on-a-chip systems to improve translatability .
- Ethical considerations : Adhere to ARRIVE guidelines for reporting animal studies .
Data Analysis and Reporting
Q. How should researchers statistically analyze contradictory efficacy data from this compound trials?
- Methodology : Apply mixed-effects models to account for inter-study variability. Use sensitivity analyses to identify outliers or confounding variables (e.g., patient comorbidities) .
- Reporting standards : Follow CONSORT guidelines for clinical trials or STROBE for observational studies .
Q. What frameworks optimize hypothesis generation for this compound’s off-target effects?
- Methodology : Use cheminformatics tools (e.g., PubChem BioAssay) to screen for off-target binding. Pair with transcriptomic profiling (e.g., RNA-seq) in human cell lines .
- Validation : Confirm findings with CRISPR-Cas9 knockouts or competitive inhibition assays .
Literature and Reproducibility
Q. How can systematic reviews address gaps in this compound’s mechanism-of-action literature?
- Methodology : Perform a scoping review using PEO (Population, Exposure, Outcome) frameworks. Prioritize studies with mechanistic depth (e.g., enzyme inhibition assays, structural biology) .
- Tools : Use Covidence for screening and Rayyan for data extraction .
Q. What criteria ensure rigorous peer review of this compound-related manuscripts?
- Guidelines : Adhere to Clinical Chemistry standards for statistical reporting and Beilstein Journal requirements for experimental transparency .
- Red flags : Flag studies lacking raw data, insufficient controls, or unvalidated commercial assays .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
